molecular formula C19H21ClN4O B3791126 (1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B3791126
M. Wt: 356.8 g/mol
InChI Key: CAMVKCFEVSNVAD-AXHNFQJDSA-N
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Description

The compound “(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[63001,5]undecan-2-one” is a complex organic molecule that features a tricyclic structure with a pyrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the tricyclic core, the introduction of the pyrazole ring, and the attachment of the chlorophenyl group. Common synthetic routes might include:

    Formation of the Tricyclic Core: This could involve cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step might involve the reaction of hydrazines with 1,3-diketones or other suitable precursors.

    Attachment of the Chlorophenyl Group: This could be achieved through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the pyrazole ring or other functional groups.

    Reduction: Reduction of the carbonyl group or other reducible moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions, particularly on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, it might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays, cell-based assays, and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic molecules with pyrazole rings and chlorophenyl groups. Examples could be:

  • (1S,5S,7S)-7-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
  • (1S,5S,7S)-7-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Uniqueness

The uniqueness of the compound could be attributed to its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c1-23-11-13-9-16(24-8-2-7-19(13,24)18(23)25)15-10-21-22-17(15)12-3-5-14(20)6-4-12/h3-6,10,13,16H,2,7-9,11H2,1H3,(H,21,22)/t13-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMVKCFEVSNVAD-AXHNFQJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(N3C2(C1=O)CCC3)C4=C(NN=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H](N3[C@@]2(C1=O)CCC3)C4=C(NN=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
Reactant of Route 3
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

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